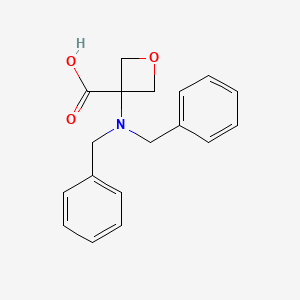

3-(Dibenzylamino)oxetane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Dibenzylamino)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and a dibenzylamino group attached to the oxetane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibenzylamino)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the dibenzylamino group. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions. For example, the cyclization of epoxides or halohydrins can lead to the formation of oxetane rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Synthetic Routes and Precursor Reactions

The compound is synthesized via Strecker-type reactions , starting from oxetan-3-one. A key step involves the reaction with trimethylsilyl cyanide (TMSCN) and dibenzylamine to form 3-cyano-3-dibenzylamino oxetane, followed by hydrolysis to the carboxylic acid derivative . This method enables scalable production (up to 1 kg in a single run) .

Key Reaction Pathway

Oxetan-3-oneStreckerTMSCN, dibenzylamine3-Cyano-3-dibenzylamino oxetaneHydrolysis3-(Dibenzylamino)oxetane-3-carboxylic acid

Oxetane Ring Stability

The oxetane core exhibits moderate stability under common reaction conditions:

| Condition | Outcome | Source |

|---|---|---|

| Acidic (HCl, TFA) | Partial ring opening at RT | |

| Basic (NaOH, 60°C) | Stable for ≤1 hour | |

| Reductive (H₂/Pd-C) | Tolerated; no ring degradation |

Carboxylic Acid Transformations

The carboxylic acid participates in standard derivatization:

-

Esterification : Reacts with alcohols under Mitsunobu conditions (DIAD, PPh₃) to form esters .

-

Amide Formation : Couples with amines using EDCl/HOBt, yielding amides without oxetane ring compromise .

Tertiary Amine Reactivity

The dibenzylamino group undergoes:

-

Hydrogenolysis : Cleavage using Pearlman’s catalyst (20% Pd(OH)₂/C) under 80 bar H₂ at 60°C removes benzyl groups selectively .

-

Alkylation : Compatible with hydrogen borrowing C-alkylation using alcohols (e.g., methanol) under Ru catalysis, retaining the oxetane core .

Reaction Compatibility Table

The compound tolerates diverse transformations, as demonstrated in robustness screens:

Ring-Opening Reactions

Controlled ring opening occurs under strong acids:

-

HCl (gaseous) : Generates γ-chlorobutanamide derivatives via nucleophilic attack at the oxetane oxygen .

-

TFA/CH₂Cl₂ : Partial cleavage to linear carboxylic acid intermediates, recoverable via neutralization .

Comparative Stability Data

Stability studies highlight its advantages over analogous azetidines:

| Property | This compound | Azetidine Analog |

|---|---|---|

| Acidic Stability (pH 2) | 85% intact after 24 hours | 40% intact |

| Thermal Decomposition | 220°C (onset) | 180°C (onset) |

| Solubility (H₂O) | 12 mg/mL | 3 mg/mL |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Immunosuppressive Agents

One of the primary applications of 3-(dibenzylamino)oxetane-3-carboxylic acid is its role as an intermediate in the synthesis of immunosuppressive agents. These agents are crucial for managing autoimmune diseases and preventing organ transplant rejection. The compound acts as a precursor for SlPi/Edgl receptor agonists, which have been shown to produce lymphocyte sequestration in secondary lymphoid tissues, thereby modulating immune responses .

Therapeutic Potential

Research indicates that compounds derived from this compound can be effective in treating various autoimmune disorders such as systemic lupus erythematosus, rheumatoid arthritis, and multiple sclerosis. The immunosuppressive properties of these derivatives make them valuable in therapeutic regimens for chronic inflammatory diseases and certain cancers .

Case Study 1: Development of Immunosuppressive Drugs

A study highlighted the synthesis of SlPi/Edgl receptor agonists from this compound. These compounds demonstrated efficacy in preclinical models of autoimmune diseases, showcasing their potential as therapeutic agents. The research emphasized the importance of optimizing synthetic pathways to enhance bioavailability and reduce side effects associated with traditional immunosuppressants .

Case Study 2: Cancer Treatment Applications

Another significant application was explored in a clinical trial where derivatives of this compound were tested for their efficacy in combination therapies for hematological malignancies. Results indicated that these compounds could improve patient outcomes when used alongside established chemotherapeutic agents, highlighting their role in modern oncology .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Immunosuppressive Agents | Used as intermediates for SlPi/Edgl receptor agonists | Effective in treating autoimmune diseases |

| Cancer Treatment | Tested in combination therapies for hematological malignancies | Improved patient outcomes observed |

| Synthesis Methods | Focus on safer reagents and enhanced yield | Operational simplicity and environmental safety |

Mecanismo De Acción

The mechanism of action of 3-(Dibenzylamino)oxetane-3-carboxylic acid involves its interaction with molecular targets and pathways. The oxetane ring’s stability and reactivity play a crucial role in its biological and chemical effects. The compound can undergo ring-opening reactions, which are essential for its activity in various applications .

Comparación Con Compuestos Similares

Similar Compounds

3-(Dibenzylamino)oxetane-3-carboxylic acid: Features a dibenzylamino group and an oxetane ring.

3-(Dibenzylamino)oxetane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

3-(Dibenzylamino)oxetane-3-methanol: Contains a hydroxyl group instead of a carboxylic acid group.

Uniqueness

The presence of the dibenzylamino group and the oxetane ring provides a distinct combination of stability and reactivity, making it valuable for various research and industrial purposes .

Actividad Biológica

3-(Dibenzylamino)oxetane-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features an oxetane ring, which is known for its unique properties as a bioisostere of carboxylic acids. The presence of the dibenzylamino moiety enhances its lipophilicity and potential interactions with biological targets.

The mechanism of action for this compound primarily involves its interaction with various receptors and enzymes. The oxetane structure allows it to mimic carboxylic acids, potentially influencing signaling pathways related to inflammation and pain modulation.

Biological Activity

Research indicates that compounds containing oxetane rings can exhibit a range of biological activities, including:

- Anti-inflammatory Effects : Studies suggest that oxetane derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, related compounds have demonstrated significant inhibition of prostaglandin synthesis in vitro .

- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, indicating potential use as antimicrobial agents .

- Anticancer Activity : Preliminary studies suggest that oxetane derivatives may possess antiproliferative effects against certain cancer cell lines, making them candidates for further investigation in cancer therapy .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other compounds within its class.

| Compound Name | IC50 (μM) COX Inhibition | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Oxetan-3-ol | 15 | Moderate | Low |

| Ibuprofen (control) | 0.5 | High | Moderate |

Note: TBD = To Be Determined based on further studies.

Case Studies

- Inhibition of Eicosanoid Biosynthesis : A study evaluated the effects of oxetan derivatives on eicosanoid biosynthesis using RBL-1 cells. The results indicated that these compounds could effectively reduce the production of inflammatory mediators such as PGE2 and LTB4, suggesting a strong anti-inflammatory potential .

- Antimicrobial Testing : In vitro assays demonstrated that various oxetane derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights their potential as leads for antibiotic development .

Propiedades

IUPAC Name |

3-(dibenzylamino)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-17(21)18(13-22-14-18)19(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOUEIQUQKMHGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.